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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of orpinolide, a synthetic withanolide

analog, and its significant role in the modulation of cholesterol transport pathways. Recent

studies have identified orpinolide as a potent inhibitor of the oxysterol-binding protein (OSBP),

revealing a critical dependency of certain cancer cells, particularly leukemia, on this specific

cholesterol transport mechanism. This document summarizes the core findings, presents

quantitative data, details experimental methodologies, and visualizes the key pathways and

workflows.

Executive Summary
Orpinolide is a promising small molecule that disrupts intracellular cholesterol transport by

directly targeting and inhibiting the oxysterol-binding protein (OSBP). OSBP is a key lipid

transfer protein located at the contact sites between the endoplasmic reticulum (ER) and the

Golgi apparatus, where it facilitates the exchange of cholesterol for phosphatidylinositol-4-

phosphate (PI4P). By inhibiting OSBP, orpinolide disrupts Golgi homeostasis, leading to Golgi

stress and subsequent anti-proliferative effects in cancer cells that are highly dependent on this

transport pathway. This guide will explore the molecular mechanism of orpinolide, its effects

on cellular pathways, and the experimental evidence supporting these findings.

Orpinolide's Mechanism of Action: Targeting OSBP
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Orpinolide's primary mechanism of action is the inhibition of OSBP-mediated lipid transport.[1]

[2][3][4][5][6][7][8][9] This targeted disruption has profound effects on intracellular cholesterol

distribution and Golgi function.

Key Findings:

Direct Target: Thermal Proteome Profiling (TPP) and genetic validation have unequivocally

identified OSBP as the direct molecular target of orpinolide.[1][2][4][5][6] The compound is

also known to interact with OSBP's close ortholog, ORP4.[4][10]

Inhibition of Lipid Transport: Orpinolide inhibits the function of OSBP, which is responsible

for transporting cholesterol from the ER to the Golgi in exchange for PI4P.[4][10] This leads

to a disruption of the delicate lipid balance required for proper Golgi structure and function.

Requirement of PI4P Signaling: The anti-leukemic effects of orpinolide are dependent on

active PI4P signaling at the ER-Golgi membrane interface, highlighting the specificity of its

mechanism.[1][2][4][5]

Induction of Golgi Stress: By disrupting cholesterol transport to the Golgi, orpinolide induces

a state of "Golgi stress," which can trigger downstream cellular responses, including

apoptosis.[4][5] This effect is phenotypically similar to that of the fungal metabolite brefeldin

A.[5]

Therapeutic Potential: The disruption of this cholesterol transport pathway has shown

significant anti-leukemic properties, suggesting that sterol transport is a therapeutically

actionable dependency in leukemia.[1][2][3][4][7]

Quantitative Data on Orpinolide's Activity
The following tables summarize the key quantitative data from studies on orpinolide's

biological activity.

Table 1: Cellular Activity of Orpinolide in Leukemia Cell Lines
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Cell Line Cell Type EC50 (nM) after 48h EC50 (nM) after 72h

KBM7
Chronic Myeloid

Leukemia
182.7 Not Reported

MV4;11
Acute Myeloid

Leukemia
265.3 Not Reported

Jurkat

T-cell Acute

Lymphoblastic

Leukemia

30.7 Not Reported

LOUCY

T-cell Acute

Lymphoblastic

Leukemia

158.5 Not Reported

MOLT4

T-cell Acute

Lymphoblastic

Leukemia

119.5 Not Reported

Peripheral Blood

Mononuclear Cells

(PBMCs)

Non-malignant >10,000 Not Reported

Data extracted from Cigler et al. (2023).[5]

Table 2: In Vitro Binding and Functional Assays

Assay Description Parameter Value (nM)

Fluorescence

Polarization

Competition

Orpinolide displacing

22-NDB-cholesterol

from the purified GST-

ORD of OSBP.[10]

IC50 ~500

FRET-based

Cholesterol Transfer

Orpinolide disrupting

cholesterol transfer

between donor and

acceptor vesicles

mediated by ORD.[10]

Effective

Concentration
500
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Data interpreted from graphical representations in Cigler et al. (2024).[10]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by orpinolide and the

experimental workflows used to elucidate its mechanism of action.
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Caption: Orpinolide's inhibition of OSBP at ER-Golgi contact sites.
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Caption: Experimental workflow for orpinolide's target identification.

Detailed Experimental Protocols
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The following are summaries of the key experimental protocols used in the research on

orpinolide.

Thermal Proteome Profiling (TPP)
Objective: To identify the direct protein targets of orpinolide in an unbiased manner by

measuring changes in protein thermal stability upon drug binding.

Methodology:

Cell Culture and Treatment: KBM7 cells were cultured to a sufficient density and treated with

either orpinolide (e.g., 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 8

hours).

Cell Lysis and Temperature Gradient: Cells were harvested, lysed, and the resulting protein

lysate was divided into aliquots. These aliquots were subjected to a temperature gradient,

typically ranging from 37°C to 67°C, to induce protein denaturation and aggregation.

Protein Digestion and TMT Labeling: The soluble protein fraction from each temperature

point was collected. Proteins were then digested into peptides, and the peptides from each

sample were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

LC-MS/MS Analysis: The labeled peptides were pooled and analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative

abundance of each protein at each temperature.

Data Analysis: Melting curves were generated for thousands of proteins by plotting the

relative soluble protein abundance against temperature. A shift in the melting temperature

(ΔTm) between the orpinolide-treated and control samples indicates a direct binding event.

A positive shift suggests stabilization of the target protein by the compound. The data

revealed OSBP as a top hit with a significant thermal stabilization in the presence of

orpinolide.[10]

Genome-Scale CRISPR-Cas9 Screens
Objective: To identify genes and pathways that are essential for the anti-proliferative effects of

orpinolide, thereby elucidating its mechanism of action.
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Methodology:

gRNA Library Transduction: A library of guide RNAs (gRNAs) targeting all protein-coding

genes in the human genome was introduced into leukemia cells (e.g., K562) expressing the

Cas9 nuclease.

Positive Selection: The transduced cell population was treated with a lethal dose of

orpinolide. Cells that acquired mutations in genes essential for orpinolide's activity were

able to survive and proliferate.

gRNA Sequencing: Genomic DNA was extracted from the surviving cell population, and the

gRNA sequences were amplified by PCR and sequenced using next-generation sequencing.

Data Analysis: The abundance of each gRNA in the surviving population was compared to its

abundance in a control population. gRNAs that were significantly enriched in the orpinolide-

treated population pointed to genes whose knockout confers resistance to the drug. This

analysis revealed a requirement for active phosphatidylinositol 4-phosphate (PI4P) signaling

at the ER-Golgi membrane contact sites for orpinolide's activity.[4]

FRET-based In Vitro Cholesterol Transfer Assay
Objective: To directly measure the effect of orpinolide on the cholesterol transport activity of

OSBP's oxysterol-binding domain (ORD).

Methodology:

Reagent Preparation:

Donor Vesicles: Liposomes containing a fluorescently-labeled cholesterol analog (e.g., TF-

Chol) were prepared.

Acceptor Vesicles: Liposomes without the fluorescent label were prepared.

Purified Protein: The oxysterol-binding domain (ORD) of OSBP was expressed and

purified.

Assay Setup: The donor vesicles, acceptor vesicles, and purified ORD were mixed in a

microplate well. Orpinolide or a control compound (e.g., OSW-1 as a positive control,
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DMSO as a negative control) was added to the mixture.

FRET Measurement: The transfer of the fluorescent cholesterol from the donor to the

acceptor vesicles by the ORD results in a change in the Förster Resonance Energy Transfer

(FRET) signal, which was monitored over time using a plate reader.

Data Analysis: The rate of change in the FRET signal is proportional to the rate of cholesterol

transfer. A reduction in this rate in the presence of orpinolide demonstrates its inhibitory

effect on the cholesterol transport function of OSBP's ORD. The results showed that

orpinolide at 500 nM effectively disrupted cholesterol transfer.[10]

Context within Broader Cholesterol Transport
Pathways
While orpinolide specifically targets the OSBP-mediated pathway at the ER-Golgi interface, it

is important to understand this within the broader context of cellular cholesterol homeostasis.

Other key pathways include:

Reverse Cholesterol Transport (RCT): This process removes excess cholesterol from

peripheral tissues and transports it to the liver for excretion. Key players in RCT are the ATP-

binding cassette (ABC) transporters, ABCA1 and ABCG1.[11] These transporters efflux

cholesterol from cells to high-density lipoprotein (HDL) particles.[11]

Liver X Receptor (LXR) Signaling: LXRs are nuclear receptors that act as cellular cholesterol

sensors.[12][13] When activated by oxysterols (oxidized cholesterol derivatives), LXRs

upregulate the expression of genes involved in cholesterol efflux, including ABCA1 and

ABCG1, as well as genes involved in fatty acid synthesis.[12][13][14]

Orpinolide's mechanism is distinct from that of LXR agonists. While LXR activation promotes

cholesterol efflux from the cell, orpinolide disrupts a specific intracellular trafficking step,

leading to a buildup of cholesterol in the ER and a depletion in the Golgi. This highlights the

intricate and compartmentalized nature of cholesterol regulation and presents OSBP as a novel

node for therapeutic intervention.

Conclusion
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Orpinolide represents a significant advancement in our understanding of the role of

intracellular cholesterol transport in cancer biology. As a selective inhibitor of OSBP, it has

provided a powerful chemical tool to probe the function of this protein and has highlighted the

therapeutic potential of targeting metabolic dependencies in leukemia. The detailed

mechanistic insights and experimental frameworks presented in this guide offer a solid

foundation for further research and development in this promising area of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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